molecular formula C16H21ClN2O3 B12270621 4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12270621
M. Wt: 324.80 g/mol
InChI Key: JUUKWSQQTJILLP-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a chemical compound that features a morpholine ring substituted with a 4-chlorophenylmethyl group and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the morpholine ring or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H21ClN2O3/c17-14-3-1-13(2-4-14)11-18-5-10-22-15(12-18)16(20)19-6-8-21-9-7-19/h1-4,15H,5-12H2

InChI Key

JUUKWSQQTJILLP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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